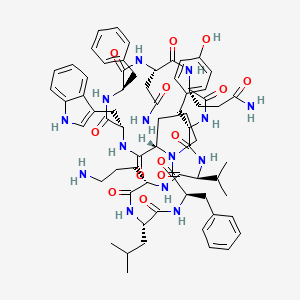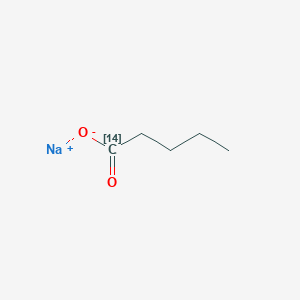
2-Fluoro-1-phenylethan-1-amine
Overview
Description
2-Fluoro-1-phenylethan-1-amine, also known as 2-FA, is a synthetic amphetamine derivative. It is a member of the phenethylamine class and is structurally similar to amphetamine and methamphetamine. 2-FA is a psychoactive substance that has gained popularity in recent years due to its stimulating effects.
Scientific Research Applications
Synthesis of 3-Fluoroindoles and 3,3-Difluoroindolines
2-Fluoro-1-phenylethan-1-amine is used in the synthesis of 3-fluoroindoles and 3,3-difluoroindolines, achieved through a Palladium-catalyzed direct C–H/N–H coupling. This process is noted for its efficiency in producing these compounds with moderate to good yields, highlighting its importance in organic synthesis and potential pharmaceutical applications (Zhang et al., 2021).
Derivatization Reagent in Wine Analysis
This compound has been used as a derivatization reagent in the analysis of biogenic amines in wines. This application is significant for food chemistry and quality control, offering a method for detecting and quantifying amines that are relevant to human health (Jastrzębska et al., 2016).
Chiral Resolution Reagent
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, derived from this compound, is used as a chiral resolution reagent. This application is crucial in analytical chemistry for determining the enantiomeric excess of α-chiral amines, demonstrating its utility in the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Fluorescence Sensing Applications
In the field of materials science, novel lanthanide metal-organic networks sensitive to amines and small organic molecules have been developed using this compound. These networks have potential applications in sensing technologies, showcasing the compound's versatility beyond traditional chemical synthesis (Wang et al., 2018).
Polymer Electrolyte Synthesis
The compound is used in the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes. This synthesis, achieved via an activated fluorophenyl-amine reaction, is important in material science, particularly for applications in energy storage and conversion (Kim et al., 2011).
Formation of Poly(propylene)/Organoclay Nanocomposites
In the field of nanotechnology, this compound plays a role in the formation of poly(propylene)/organoclay nanocomposites. This application demonstrates its utility in enhancing the mechanical properties and morphology of polymeric materials (Reichert et al., 2000).
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-1-phenylethan-1-amine is the trace amine-associated receptor 1 (TAAR1) . TAAR1 plays a crucial role in the regulation of monoamine neurotransmission in the brain .
Mode of Action
This compound interacts with its target, TAAR1, by binding to it . This binding inhibits the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . The inhibition of VMAT2 affects the transport of monoamines, such as dopamine, norepinephrine, and serotonin, among others .
Biochemical Pathways
The compound affects the monoamine neurotransmission pathway . It is produced from the amino acid L-phenylalanine by the enzyme aromatic L-amino acid decarboxylase via enzymatic decarboxylation . The primary urinary metabolite of this compound is β-Phenylacetic acid, which is produced via monoamine oxidase metabolism and subsequent aldehyde dehydrogenase metabolism .
Pharmacokinetics
The compound’s pharmacokinetics involve several steps:
- Distribution : The compound is distributed system-wide .
- Metabolism : The compound is primarily metabolized by MAO-B . Other enzymes involved in its metabolism include MAO-A, SSAOs (AOC2 & AOC3), PNMT, AANAT, and FMO3 .
- Excretion : The compound is excreted renally (through the kidneys) .
Result of Action
The binding of this compound to TAAR1 and the subsequent inhibition of VMAT2 result in the regulation of monoamine neurotransmission . This can have various effects on the molecular and cellular levels, depending on the specific monoamines involved and the areas of the brain affected.
properties
IUPAC Name |
2-fluoro-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWGCLOZHMSHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585542 | |
| Record name | 2-Fluoro-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929971-85-7 | |
| Record name | 2-Fluoro-1-phenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 929971-85-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-N-[(pyridin-4-yl)methyl]-1,2-thiazol-5-amine](/img/structure/B1627073.png)
![[(1,1-Dimethoxypropan-2-yl)oxy]benzene](/img/structure/B1627074.png)


![1-Boc-4-[methyl-(2-pyridin-2-YL-ethyl)-amino]-piperidine](/img/structure/B1627079.png)
![3-(Propan-2-yl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B1627080.png)




